1-Carbazol-9-yl-3-(2-methyl-imidazol-1-yl)-propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Carbazol-9-yl-3-(2-methyl-imidazol-1-yl)-propan-2-ol is a synthetic organic compound that features a carbazole moiety linked to an imidazole ring via a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Carbazol-9-yl-3-(2-methyl-imidazol-1-yl)-propan-2-ol typically involves the following steps:
Formation of the Carbazole Moiety: The carbazole ring can be synthesized through cyclization reactions involving aniline derivatives.
Attachment of the Propanol Chain: The propanol chain can be introduced via alkylation reactions using appropriate alkyl halides.
Formation of the Imidazole Ring: The imidazole ring can be synthesized through condensation reactions involving aldehydes and amines.
Coupling Reactions: The final step involves coupling the carbazole and imidazole moieties via the propanol chain using suitable coupling agents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-Carbazol-9-yl-3-(2-methyl-imidazol-1-yl)-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: The carbazole and imidazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of imidazolines.
Substitution: Formation of various substituted carbazole or imidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-Carbazol-9-yl-3-(2-methyl-imidazol-1-yl)-propan-2-ol would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
1-Carbazol-9-yl-3-(1H-imidazol-1-yl)-propan-2-ol: Similar structure but with a different substitution pattern on the imidazole ring.
1-Carbazol-9-yl-3-(2-methyl-pyrazol-1-yl)-propan-2-ol: Similar structure but with a pyrazole ring instead of an imidazole ring.
Uniqueness
1-Carbazol-9-yl-3-(2-methyl-imidazol-1-yl)-propan-2-ol is unique due to the specific combination of carbazole and 2-methyl-imidazole moieties, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-carbazol-9-yl-3-(2-methylimidazol-1-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-14-20-10-11-21(14)12-15(23)13-22-18-8-4-2-6-16(18)17-7-3-5-9-19(17)22/h2-11,15,23H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOVWJRFTONHEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.